molecular formula C12H14N2O B10830846 2-(3-Aminoquinolin-2-yl)propan-2-ol CAS No. 1824609-67-7

2-(3-Aminoquinolin-2-yl)propan-2-ol

Cat. No.: B10830846
CAS No.: 1824609-67-7
M. Wt: 202.25 g/mol
InChI Key: NOFRQDXKZDAYGB-UHFFFAOYSA-N
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Description

Acloproxalap is a synthetic organic compound designed as a molecular trap for pro-inflammatory reactive aldehyde species. These reactive aldehyde species are produced by metabolic and inflammatory processes and are implicated in the pathogenesis of various diseases. Acloproxalap is an analogue of reproxalap and has been studied for its potential anti-inflammatory properties .

Preparation Methods

Acloproxalap is synthesized through a series of chemical reactions involving quinoline-based aldehyde scavengers. The synthetic route typically involves the preparation of intermediate compounds, followed by specific reaction conditions to yield acloproxalap. For example, acloproxalap can be prepared by dissolving the drug in dimethyl sulfoxide to create a mother liquor, which is then used in further reactions . Industrial production methods may involve large-scale synthesis using similar reaction conditions, ensuring high purity and yield.

Chemical Reactions Analysis

Acloproxalap undergoes various chemical reactions, including:

    Oxidation: Acloproxalap can react with oxidizing agents to form oxidized products.

    Reduction: It can be reduced using reducing agents to yield reduced forms of the compound.

    Substitution: Acloproxalap can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Acloproxalap has a wide range of scientific research applications, including:

Mechanism of Action

Acloproxalap exerts its effects by inhibiting reactive aldehyde species. These reactive aldehyde species are produced during metabolic and inflammatory processes and contribute to the pathogenesis of various diseases. By trapping these reactive aldehyde species, acloproxalap reduces inflammation and alleviates symptoms associated with inflammatory diseases . The molecular targets and pathways involved include the modulation of immune responses and the reduction of oxidative stress .

Comparison with Similar Compounds

Acloproxalap is similar to reproxalap, both of which are designed to trap reactive aldehyde species. acloproxalap has unique properties that make it distinct from reproxalap. For example, acloproxalap has been shown to have different pharmacokinetic parameters and may be more effective in certain inflammatory conditions . Other similar compounds include various quinoline-based aldehyde scavengers that share similar mechanisms of action but differ in their chemical structures and specific applications .

Similar Compounds

Properties

CAS No.

1824609-67-7

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

2-(3-aminoquinolin-2-yl)propan-2-ol

InChI

InChI=1S/C12H14N2O/c1-12(2,15)11-9(13)7-8-5-3-4-6-10(8)14-11/h3-7,15H,13H2,1-2H3

InChI Key

NOFRQDXKZDAYGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC2=CC=CC=C2C=C1N)O

Origin of Product

United States

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